Centchroman
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
| Record name | Ormeloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-60-8, 78994-25-9 | |
| Record name | Ormeloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ormeloxifene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ormeloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORMELOXIFENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Centchroman
Mechanism of Action of Centchroman as a Selective Estrogen Receptor Modulator (SERM)
This compound's primary mechanism of action is rooted in its function as a Selective Estrogen Receptor Modulator (SERM). wikipedia.orgpatsnap.com This means it binds to estrogen receptors but exerts different effects depending on the target tissue. patsnap.compatsnap.com In some tissues, it mimics the effects of estrogen (agonist activity), while in others, it blocks the effects of estrogen (antagonist activity). researchgate.nettaylorandfrancis.com This tissue-specific action allows for a targeted therapeutic effect, which in the case of contraception, is achieved without the systemic hormonal disruptions associated with traditional steroidal contraceptives. nih.govpatsnap.com The core of its contraceptive efficacy lies in its ability to modulate the body's response to its own estrogen, particularly within the reproductive system. patsnap.com
Tissue-Selective Estrogenic and Anti-Estrogenic Activities of this compound
The defining characteristic of this compound as a SERM is its differential activity across various tissues. It exhibits potent anti-estrogenic effects in the uterus and breasts, while displaying weak estrogenic effects in other tissues like bone, the cardiovascular system, and the vagina. researchgate.nettaylorandfrancis.combmj.com
Anti-Estrogenic Activity: In the uterus, this compound acts as a powerful estrogen antagonist. researchgate.netnih.gov This action is central to its contraceptive effect, as it blocks the proliferative signals of estrogen on the endometrium. patsnap.com Similarly, its anti-estrogenic properties in breast tissue have led to investigations into its potential for managing conditions like mastalgia, fibroadenoma, and breast cancer. nih.govtaylorandfrancis.com
Estrogenic Activity: Conversely, this compound shows estrogen-like (agonist) effects on the skeletal system, which may help in preserving bone density. patsnap.comnih.gov It also has estrogenic effects on the vaginal epithelium. patsnap.com This dual action provides benefits beyond contraception, mitigating some of the negative effects that can be associated with estrogen deficiency in certain tissues. nih.govpatsnap.com
Table 1: Tissue-Selective Activities of this compound
| Tissue | Effect of this compound | Pharmacological Action |
|---|---|---|
| Uterus (Endometrium) | Anti-Estrogenic | Antagonist |
| Breast | Anti-Estrogenic | Antagonist |
| Bone | Estrogenic | Agonist |
| Vagina | Estrogenic | Agonist |
| Cardiovascular System | Estrogenic | Agonist |
This compound's Interaction with Estrogen Receptors
This compound exerts its effects by directly interacting with estrogen receptors (ERs), specifically ERα and ERβ. patsnap.comresearchgate.net As a SERM, it competes with endogenous estradiol (B170435) for binding to these receptors. nih.gov The resulting biological response—whether agonistic or antagonistic—depends on the specific tissue type, the conformation the receptor adopts upon binding to this compound, and the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors) that modulate gene transcription. In tissues like the endometrium, the this compound-ER complex likely recruits co-repressors, leading to the inhibition of estrogen-responsive genes and an anti-proliferative effect. patsnap.compatsnap.com In bone, the same complex may recruit co-activators, resulting in an estrogenic, bone-protective effect. patsnap.comnih.gov
Cellular and Molecular Effects of this compound on Endometrial Receptivity and Implantation
This compound's contraceptive efficacy is primarily achieved by disrupting endometrial receptivity and preventing the implantation of a fertilized egg. nih.govijrcog.org It creates a state of asynchrony between the development of the embryo and the preparation of the uterine lining. wikipedia.orgresearchgate.net
Key cellular and molecular effects include:
Inhibition of Endometrial Proliferation: By blocking estrogen receptors in the uterus, this compound inhibits the normal estrogen-driven proliferation of the endometrial lining during the follicular phase. patsnap.com This results in a thinner, less developed endometrium that is unsuitable for implantation. patsnap.comresearchgate.net
Alteration of the Implantation Window: The "window of implantation" is a critical period in the mid-luteal phase when the endometrium is receptive to an embryo. This compound alters the expression of key receptivity markers, effectively closing this window. researchgate.net Studies have shown it can cause a histologic delay in endometrial development. researchgate.net
Modulation of Receptivity Markers: Research indicates that this compound affects several molecular markers of endometrial receptivity. researchgate.net
Pinopodes: These are micro-protrusions on the surface of the endometrial epithelium, considered a morphological marker of receptivity. This compound has been shown to significantly reduce pinopode density. researchgate.net
Integrins: Cell adhesion molecules like the αvβ3 integrin are crucial for embryo attachment. This compound has been observed to leave epithelial β3-integrin subunit expression unaltered, unlike the increase seen in a normal receptive endometrium. researchgate.net
Increased Tubal Motility: this compound may speed up the transport of the fertilized egg through the fallopian tube. wikipedia.orgfogsi.org This causes the embryo to arrive in the uterus prematurely, before the endometrium is prepared to receive it, further contributing to the asynchrony. fogsi.org
Table 2: Effect of this compound on Endometrial Receptivity Markers
| Marker | Function in Implantation | Effect of this compound |
|---|---|---|
| Endometrial Thickness | Supports implantation | Significantly reduced researchgate.net |
| Pinopodes | Morphological marker of receptivity | Density significantly reduced researchgate.net |
| β3-Integrin Subunit | Cell adhesion for embryo attachment | Expression unaltered (prevents normal increase) researchgate.net |
| Epithelial ER/PR | Mediate hormone response | Expression increased (prevents normal downregulation) researchgate.net |
| Leukemia Inhibitory Factor (LIF) | Cytokine crucial for implantation | Unaltered researchgate.net |
This compound's Influence on the Hypothalamic-Pituitary-Ovarian Axis and Ovulation
A distinguishing feature of this compound compared to hormonal contraceptives is its lack of interference with the Hypothalamic-Pituitary-Ovarian (HPO) axis. nih.govresearchgate.net The HPO axis is the central regulatory system for the menstrual cycle, involving a feedback loop between Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary, and estrogen and progesterone (B1679170) from the ovaries. glowm.comresearchgate.net
Unlike combined oral contraceptives, which suppress the HPO axis to inhibit the LH surge and prevent ovulation, this compound does not suppress ovulation in the majority of users. wikipedia.orgnih.govcdri.res.in Clinical studies have shown that while it may cause a delay in ovulation in some women, it does not fundamentally inhibit the process. wikipedia.org Fertility is readily reversible upon discontinuation of the drug. cdri.res.in This mechanism allows for contraception without disrupting the body's natural hormonal cycle. patsnap.com
Elucidation of this compound's Biochemical Pathways (e.g., 17β-hydroxysteroid dehydrogenase II activation)
This compound's anti-estrogenic effect in the endometrium may also be mediated through its influence on specific biochemical pathways involved in steroid metabolism. One such pathway involves the enzyme 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2). wikipedia.org This enzyme is crucial for inactivating potent estrogens by catalyzing the conversion of estradiol (E2), the most potent estrogen, into the less active estrone (B1671321) (E1). wikipedia.orgnih.gov
Research suggests that this compound acts as a competitive antagonist of the estrogen receptor and also promotes the conversion of E2 to E1. researchgate.net This action is consistent with the activation or enhancement of HSD17B2 activity within the endometrium. By increasing the inactivation of estradiol at the local tissue level, this compound further reduces the estrogenic stimulation of the uterine lining, complementing its primary mechanism of receptor blockade.
Pharmacodynamics of this compound
The pharmacodynamics of this compound are defined by its selective estrogen receptor modulation, which results in a unique profile of effects. The primary pharmacodynamic outcome is the prevention of pregnancy by rendering the endometrium non-receptive to implantation. nih.govpatsnap.com This is achieved through a combination of anti-estrogenic effects on the uterus, which inhibit endometrial growth and alter receptivity markers, and an effect on the fallopian tubes that accelerates egg transport. wikipedia.orgresearchgate.net
Crucially, these contraceptive actions occur without inhibiting ovulation or significantly altering the hormonal milieu of the HPO axis. wikipedia.orgnih.gov Furthermore, its estrogenic effects on bone and the cardiovascular system suggest a favorable profile for long-term use, distinguishing it from purely anti-estrogenic compounds. nih.govpatsnap.comnih.gov The net effect is a targeted anti-fertility action localized to the uterus, while avoiding the systemic hormonal suppression characteristic of steroidal contraceptives. cdri.res.inpatsnap.com
Pharmacokinetics of this compound
This compound, also known as Ormeloxifene (B1196478), is a non-steroidal, selective estrogen receptor modulator. wikipedia.org Its pharmacokinetic profile has been the subject of various studies to understand its absorption, distribution, metabolism, and elimination within the body. nih.govbmj.comnih.gov The absorption and disposition of this compound are generally characterized as being first-order, reproducible, and dose-dependent. nih.gov
Absorption and Bioavailability Profiles of this compound
Following oral administration, this compound is well-absorbed. researchgate.net Studies in healthy female subjects have demonstrated that the peak serum concentration (Cmax) and the area under the curve (AUC) are dose-dependent. nih.gov After a single 30 mg oral dose, the maximum serum concentration (Cmax) reaches an average of 55.53 µg/L. nih.gov This peak concentration is typically attained between 4 and 8 hours (Tmax) post-administration. bmj.comnih.gov For a 30 mg dose, the average time to reach peak concentration has been specifically reported as 5.18 hours. nih.gov
Research indicates that the Cmax following a 30 mg dose is approximately half of that observed with a 60 mg dose, confirming the dose-dependent nature of its absorption. bmj.comnih.gov Furthermore, studies involving multiple doses have shown that repeated administration does not significantly alter the Cmax or Tmax values compared to a single dose. bmj.com The pharmacokinetic behavior of the compound is best described by a two-compartment open model with bi-exponential disposition functions. nih.gov
| Parameter | 30 mg Single Dose | Source(s) |
| Cmax (Maximum Concentration) | 55.53 (s.d., 15.45) µg/L | nih.gov |
| Tmax (Time to Peak Concentration) | 5.18 (s.d., 1.78) hours | nih.gov |
| General Tmax Range | 4 - 8 hours | bmj.comnih.gov |
Tissue Distribution and Plasma Protein Binding of this compound
This compound exhibits extensive tissue distribution. nih.gov Following absorption, it is rapidly distributed to the endometrium. bmj.com One study reported that the concentration of this compound in the uterus can be 1.93 times higher than the corresponding levels in serum. bmj.com Animal studies in female rats provide more detailed insights into its distribution, showing high tissue-to-plasma concentration ratios. The highest concentrations were found in the lungs, followed by the spleen, liver, adipose tissue, and uterus. nih.gov
This compound binds strongly to plasma proteins. bmj.com Studies have shown that it has a low affinity but nonsaturable binding to human plasma, with characteristics suggesting that the primary binding protein is albumin. nih.gov It is estimated that approximately 90% of this compound is bound to albumin. drugbank.com The compound does not appear to compete with either sex hormone-binding globulin or corticosteroid-binding globulin. nih.gov
| Tissue (in female rats) | Tissue-to-Plasma Concentration Ratio (at maxima) | Source(s) |
| Lung | > 200 times | nih.gov |
| Spleen | > 100 times | nih.gov |
| Liver | > 100 times | nih.gov |
| Adipose Tissue | > 100 times | nih.gov |
| Uterus | > 40 times | nih.gov |
Metabolism and Active Metabolites of this compound
This compound is widely metabolized by the liver. researchgate.netdrugbank.com The primary metabolic process is demethylation. researchgate.net The main active metabolite identified in studies is 7-desmethyl this compound (DMC). nih.govnih.gov In rats, this metabolite also shows a high affinity for tissues, with tissue-to-plasma concentration ratios being even greater than that of the parent drug. nih.gov The metabolite-to-parent drug ratio in the blood has been observed to remain constant across different dosing regimens. nih.gov The enterohepatic recirculation of the active metabolite, but not the parent drug, has been indicated in pharmacokinetic interaction studies. nih.gov
Elimination and Terminal Half-Life of this compound
The elimination of this compound is characterized by a long terminal half-life. In healthy female subjects receiving a single 30 mg dose, the mean terminal elimination half-life (t½) was found to be approximately 165 hours. nih.govdrugbank.com The primary route of excretion for this compound and its metabolites is through the feces, with studies indicating that about 26% of the drug is excreted unchanged in feces. researchgate.netdrugbank.com
Studies in rats have determined the terminal half-life of this compound in plasma to be 24.1 hours, while its active metabolite, 7-desmethyl this compound, has a longer half-life of 36.6 hours. nih.gov The mean residence time (MRT), which reflects the average time the drug remains in the body, is highest in the liver and uterus, further indicating the compound's significant tissue retention. nih.gov
| Parameter | Value | Species | Source(s) |
| Terminal Elimination Half-Life (t½) | ~165 hours | Human | nih.govdrugbank.com |
| Terminal Half-Life (t½) | 24.1 hours | Rat | nih.gov |
| Terminal Half-Life (7-desmethyl this compound) | 36.6 hours | Rat | nih.gov |
| Mean Residence Time (MRT) - Liver | 78.4 hours | Rat | nih.gov |
| Mean Residence Time (MRT) - Uterus | 72.7 hours | Rat | nih.gov |
Pre Clinical Research and Toxicological Assessments of Centchroman
In Vitro Studies on Centchroman's Biological Activities
In vitro research has been fundamental in elucidating the cellular and molecular mechanisms through which this compound exerts its effects. These laboratory-based studies, conducted on isolated cells and tissues, have provided critical insights into its potential as a therapeutic agent, particularly in the context of oncology.
This compound has demonstrated significant antiproliferative and pro-apoptotic activities in various human breast cancer cell lines. nih.gov Studies have shown that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial mechanisms for controlling cancer cell growth.
Research on MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cells revealed that this compound induces caspase-dependent apoptosis in both, irrespective of their estrogen receptor status. nih.gov The process involves mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway. nih.gov Flow cytometry analysis confirmed that this compound causes an arrest in the G0/G1 phase of the cell cycle, effectively halting cell proliferation. nih.gov The presence of a significant sub-G0/G1 peak in the analysis further indicated ongoing apoptosis, leading to DNA fragmentation in both cell types. nih.gov
The cytotoxic potential of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. These studies suggested an enhanced susceptibility of the MCF-7 cell line to the compound. nih.gov Furthermore, this compound has been shown to selectively induce apoptosis in human breast cancer cells while not affecting non-tumorigenic breast epithelial cells like MCF-10A. nih.gov
Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | IC50 Value | Key Effects | Reference |
|---|---|---|---|---|
| MCF-7 | Positive | 10 µM | G0/G1 Arrest, Caspase-Dependent Apoptosis | nih.gov |
| MDA-MB-231 | Negative | 20 µM | G0/G1 Arrest, Caspase-Dependent Apoptosis | nih.gov |
| 4T1 (mouse) | Not Specified | Not Specified | Inhibition of Proliferation | nih.gov |
Beyond breast cancer, investigations into other cancer types have also been conducted. For instance, this compound exhibited protective effects against the mutagenicity of ethyl methanesulfonate (B1217627) (EMS) in CHO/HPRT and AS52/GPT mammalian cell mutation assays. nih.gov
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer that facilitates tumor growth and metastasis. nih.gov this compound has been investigated for its ability to inhibit this process. In vitro studies have shown that this compound effectively inhibits several key steps in the angiogenic cascade.
Research using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, demonstrated that this compound inhibits VEGF-induced migration, invasion, and the formation of tube-like structures. nih.gov This inhibition is critical as it disrupts the ability of endothelial cells to form new vascular networks. The mechanism behind this anti-angiogenic effect involves the modulation of the HIF-1α/VEGFR2 signaling pathway. nih.gov Western blot analysis revealed that this compound inhibits the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream target, Vascular Endothelial Growth Factor (VEGF). nih.gov Additionally, it was found to suppress the phosphorylation of VEGF Receptor 2 (VEGFR2), which in turn attenuates the phosphorylation of key downstream signaling molecules like AKT and ERK. nih.gov
Further evidence of its anti-angiogenic properties comes from the chorioallantoic membrane (CAM) assay, an in vivo model that uses chicken embryos. In this assay, this compound effectively inhibited the formation of new vasculature. nih.gov
In Vivo Animal Model Research on this compound
This compound was originally designed and developed as a non-steroidal oral contraceptive, and its efficacy was first established through extensive pre-clinical testing in various animal models. imrpress.comnih.govimrpress.com These studies were foundational to its development and demonstrated its unique mechanism of action.
The primary contraceptive effect of this compound is its ability to prevent the implantation of the blastocyst in the endometrium. imrpress.comnih.gov This action is achieved without suppressing ovulation or interfering with the hypothalamic-pituitary-ovarian axis. imrpress.comnih.gov Efficacy studies were conducted in several animal species, including rodents (rats), dogs, and rhesus monkeys, to confirm its anti-implantation activity. imrpress.com
In female Sprague-Dawley rats, the post-coital contraceptive efficacy of this compound was confirmed. nih.gov These studies also investigated potential drug interactions. For instance, co-administration with tetracycline (B611298) was found to interfere with the contraceptive efficacy of this compound in rats by reducing its bioavailability. nih.gov
The anti-cancer properties of this compound observed in vitro were further validated in animal models of breast cancer. These in vivo studies provide a more comprehensive assessment of a drug's potential by considering the tumor microenvironment and metastatic processes.
In a 4T1-syngeneic mouse model of breast cancer, treatment with this compound resulted in a significant suppression of tumor growth. nih.gov Perhaps more importantly, the compound also effectively inhibited lung metastasis, a major cause of mortality in breast cancer. nih.gov The study suggested that while higher doses of this compound induce apoptosis and inhibit proliferation, lower doses are effective at inhibiting cellular migration and invasion. nih.gov
In other in vivo studies using female Swiss albino mice, pretreatment with this compound was shown to reduce the mutagenic effects of known carcinogens like dimethylbenz[a]anthracene (DMBA) and cyclophosphamide (B585) (CP), as measured by a reduction in chromosome aberrations and sister chromatid exchange. nih.gov These findings indicate a potential chemopreventive role for the compound. nih.gov
Toxicological and Safety Evaluations of this compound
Before any compound can be considered for human use, it must undergo rigorous toxicological and safety assessments in pre-clinical models. These studies are designed to identify potential toxicity and determine a safe therapeutic window. This compound was subjected to a comprehensive battery of regulatory animal toxicity studies. imrpress.com
The safety evaluation included both short-term and long-term studies in different animal species, typically one rodent and one non-rodent, to observe a wide range of potential toxic effects. imrpress.comyoutube.com For this compound, 6-month toxicity studies were conducted in rats and rhesus monkeys. imrpress.com Furthermore, lifetime carcinogenicity studies were performed in both mice and rats to ensure the compound did not promote tumor formation over a prolonged period. imrpress.com
In addition to general toxicity, specific antimutagenicity assays were performed. In vivo studies in female Swiss albino mice demonstrated that this compound can reduce the mutagenic effects of known genotoxic compounds, suggesting it does not damage genetic material and may even offer protection against such damage. nih.gov Pharmacokinetic studies in Sprague-Dawley rats also contributed to the safety profile by examining how the drug is absorbed, distributed, metabolized, and excreted, and how it interacts with other concurrently administered drugs. nih.gov
Mutagenicity and Genotoxicity Assessments of this compound
This compound has been subjected to a battery of in vitro and in vivo mutagenicity and genotoxicity assays to evaluate its potential to induce genetic damage. An early study indicated that this compound is non-genotoxic in the bone marrow cells of female mice. nih.gov More comprehensive investigations have further elucidated its profile, revealing a lack of mutagenic activity at therapeutic concentrations and even a potential protective effect against known mutagens.
In the Ames test, which utilizes various strains of Salmonella typhimurium to detect gene mutations, this compound was evaluated for its ability to induce histidine revertant colonies. The results showed a significant reduction in the number of revertant colonies when this compound was co-administered with known mutagens such as sodium azide, 4-nitro-o-phenylenediamine, cumene (B47948) hydroperoxide, 2-aminofluorene, and danthron. researchgate.net This suggests an anti-mutagenic effect in this bacterial assay. researchgate.net
Further in vitro studies using mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells (CHO/HPRT assay) and AS52 cells (GPT assay), were conducted. In the CHO/HPRT assay, this compound was found to be non-mutagenic at a concentration of 10 µg/ml, although a slight mutagenic effect was observed at a higher concentration of 20 µg/ml. nih.gov However, when co-incubated with the known mutagen ethyl methanesulfonate (EMS), this compound exhibited a protective, anti-mutagenic effect in both the CHO/HPRT and AS52/GPT assays. nih.gov
In vivo assessments in female Swiss albino mice have supported the non-genotoxic and potentially anti-genotoxic nature of this compound. researchgate.net Pre-treatment with this compound was found to reduce the incidence of sister chromatid exchange (SCE) and chromosome aberrations (CA) induced by the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govresearchgate.net Similarly, it reduced the chromosome aberrations induced by cyclophosphamide (CP) and mitomycin C (MMC). nih.govresearchgate.net These findings indicate that this compound can mitigate the genotoxic effects of known DNA-damaging agents in a living organism. nih.gov
Table 1: Summary of Mutagenicity and Genotoxicity Studies of this compound | Assay Type | Model System | Test Substance(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | In Vitro | | Ames Test | Salmonella typhimurium strains TA97a, TA100, TA98, TA102 | this compound + various positive mutagens | Significantly reduced number of histidine revertant colonies, indicating anti-mutagenic activity. | researchgate.net | | CHO/HPRT Assay | Chinese Hamster Ovary (CHO) cells | this compound, Ethyl methanesulfonate (EMS) | Non-mutagenic at 10 µg/ml; slight mutagenicity at 20 µg/ml. Protective effect against EMS-induced mutagenicity. | nih.gov | | AS52/GPT Assay | AS52 cells | this compound, Ethyl methanesulfonate (EMS) | Exhibited protective effects against the mutagenicity of EMS. | nih.gov | | In Vivo | | Sister Chromatid Exchange (SCE) Assay | Female Swiss albino mice | this compound + 7,12-dimethylbenz[a]anthracene (DMBA) | Pre-treatment with this compound reduced DMBA-induced SCE. | nih.govresearchgate.net | | Chromosome Aberration (CA) Assay | Female Swiss albino mice | this compound + DMBA, Cyclophosphamide (CP), Mitomycin C (MMC) | Pre-treatment with this compound reduced CA induced by DMBA, CP, and MMC. | nih.govresearchgate.net | | Bone Marrow Genotoxicity | Female mice | this compound | Found to be non-genotoxic. | nih.gov |
Long-Term Safety and Carcinogenicity Studies of this compound in Pre-Clinical Models
The long-term safety of this compound has been evaluated in chronic toxicity studies involving various animal models. Early research conducted at the Central Drug Research Institute in India, where this compound was developed, involved chronic toxicity assessments in mice, rats, and rhesus monkeys. nih.gov These studies reported that this compound did not produce any toxic manifestations in these species, suggesting a favorable long-term safety profile. nih.gov
More recent, though shorter-term, preclinical studies have continued to support the general safety of this compound. A 30-day study in adult female Sprague-Dawley rats investigated the effects of daily oral administration of Ormeloxifene (B1196478) (the non-proprietary name for this compound) at doses of 0.25, 1.25, and 3 mg/kg/day. nih.govresearchgate.net The results showed no significant effect on systemic hemodynamics or serum antioxidant activity at most doses. nih.govresearchgate.net A notable exception was an increase in the amplitude of the R wave in the electrocardiogram (ECG) of rats treated with the highest dose of 3 mg/kg/day for 30 days. nih.govresearchgate.net No significant changes were observed in the coagulation profile of rats treated with Ormeloxifene for 30 days. nih.gov
Despite these findings on general toxicity, detailed long-term carcinogenicity bioassays, typically conducted over a two-year period in rodents, are not extensively reported in publicly available literature for this compound. Such studies are standard for assessing the carcinogenic potential of pharmaceuticals intended for long-term use. While the existing data from chronic toxicity studies are reassuring, the absence of comprehensive, publicly accessible carcinogenicity data represents a gap in the preclinical safety assessment of this compound.
Table 2: Summary of Selected Long-Term and Sub-Chronic Toxicity Studies of this compound (Ormeloxifene)
| Study Duration | Animal Model | Doses Administered | Key Findings | Reference(s) |
|---|---|---|---|---|
| Chronic | Mice, Rats, Rhesus Monkeys | Not specified in available summary | Did not produce any toxic manifestations. | nih.gov |
| 30 Days | Adult female Sprague-Dawley rats | 0.25, 1.25, and 3 mg/kg/day (oral) | No significant effect on systemic hemodynamics or antioxidant activity at most doses. Increased R wave amplitude in ECG at 3 mg/kg/day. No significant change in coagulation profile. | nih.govresearchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ormeloxifene |
| Sodium azide |
| 4-nitro-o-phenylenediamine |
| Cumene hydroperoxide |
| 2-aminofluorene |
| Danthron |
| Ethyl methanesulfonate (EMS) |
| 7,12-dimethylbenz[a]anthracene (DMBA) |
| Cyclophosphamide (CP) |
Clinical Research and Therapeutic Applications of Centchroman
Centchroman in Reproductive Health Research
Contraceptive Efficacy and Clinical Outcomes of this compound
This compound, a non-steroidal oral contraceptive, has been the subject of numerous clinical studies in India to evaluate its effectiveness, acceptability, and continuation rates. nih.govbmj.com Clinical trials and observational studies have reported contraceptive effectiveness ranging from 93% to 100%. bmj.com
A prospective observational analytical study conducted across six centers in India from June 2019 to May 2023, involving 3139 women, reported a failure rate ranging from 0.7% to 2.1%. nih.gov Another study calculated the Pearl Index for this compound to be 1. researchgate.networldwidejournals.com However, a separate analysis found a slightly higher Pearl Index of 2.05 per hundred woman-years (HWY). semanticscholar.org
Phase III clinical trials reported a Pearl Index of 3.7, with 27 method failures and 66 user failures. bmj.com An extended phase of this trial reported a lower Pearl Index of 1.2. bmj.com Interim results from a Phase IV non-randomized clinical trial revealed 20 method failure pregnancies among 755 users, indicating an effectiveness of 97.4%. bmj.com
Contraceptive Efficacy of this compound in Clinical Trials
| Study Phase/Type | Number of Participants | Key Efficacy Findings | Pearl Index |
|---|---|---|---|
| Prospective Observational Study (2023) | 3139 | Failure rate: 0.7% - 2.1% | Not Reported |
| Prospective Observational Study (2021) | 100 | 1 pregnancy (user failure) | 1 |
| Prospective Study (2019) | 146 | 3 pregnancies (user failure) | 2.05/HWY |
| Phase III Clinical Trial | 648 (initial) + 100 (extended) | 95.8% effective (initial phase) | 3.7 (initial), 1.2 (extended) |
| Phase IV Clinical Trial (interim) | 755 | 97.4% effective | Not Reported |
Research on this compound's Role in Dysfunctional Uterine Bleeding (DUB)/Menorrhagia
This compound (also known as Ormeloxifene) has been investigated as a non-hormonal treatment for dysfunctional uterine bleeding (DUB), a condition characterized by abnormal uterine bleeding without any demonstrable organic cause. impactfactor.orgresearchgate.netijrcog.org Studies have shown its effectiveness in reducing menstrual blood loss in patients with menorrhagia (heavy menstrual bleeding). researchgate.net
In a study of 90 DUB patients, this compound was found to be effective in controlling menorrhagia, with a cure rate of 85.5%. impactfactor.org Another study involving 100 women with menorrhagia found that the amount of bleeding was significantly reduced, and hemoglobin levels rose in almost all patients by the end of the study. researchgate.net However, 17% of patients in this study did not benefit, with 10 subsequently undergoing hysterectomy. researchgate.net
The response to this compound in DUB may be related to the state of the endometrium. One interventional study with 50 patients noted that those with an early proliferative phase endometrium had a better response compared to those in the late proliferative phase. researchgate.netijrcog.org In this study, 75% of patients with DUB were relieved of their symptoms with medication. researchgate.netijrcog.org Patients with abnormal uterine bleeding (AUB) due to organic causes like fibroids or adenomyosis had little to no response. researchgate.netijrcog.org
Research indicates that this compound can lead to a significant reduction in Pictorial Blood Loss Assessment Chart (PBAC) scores, a tool used to measure menstrual blood loss. researchgate.net One study reported that 81.7% of subjects administered ormeloxifene (B1196478) had marked relief of symptoms with a significant reduction in PBAC scores. researchgate.net
Clinical Outcomes of this compound in Dysfunctional Uterine Bleeding
| Study | Number of Participants | Key Findings | Reported Cure/Relief Rate |
|---|---|---|---|
| Agarwal P, et al. (2024) | 90 | Effective in controlling menorrhagia. | 85.5% |
| Bucha A, et al. (2018) | 100 | Significant reduction in bleeding amount; 17% did not benefit. | 83% |
| Chandrayan P, et al. (2018) | 50 (25 with DUB) | Better response in early proliferative phase; relief in DUB patients. | 75% (DUB patients) |
Studies on this compound as a Post-Coital Contraceptive
Research into this compound's utility as a post-coital or emergency contraceptive has been conducted, comparing its efficacy to established regimens. A study involving 150 women compared three regimens: a single dose of Levonorgestrel (B1675169) (1.5mg), a single dose of this compound (60mg), and two doses of this compound (30mg) 12 hours apart, all taken within 120 hours of unprotected intercourse. jtgga.orgresearchgate.net
The study found that the pregnancy rate for the single 60mg dose of this compound was 2.1% (1 pregnancy out of 47 women), which was comparable to the 4% pregnancy rate (2 pregnancies out of 50 women) observed in the Levonorgestrel group. jtgga.orgresearchgate.net The regimen of two 30mg doses of this compound resulted in a higher pregnancy rate of 6.1% (3 pregnancies out of 49 women). jtgga.orgresearchgate.net
The prevented fraction, which estimates the proportion of pregnancies prevented, was 75% for the single 60mg this compound dose, 50% for the Levonorgestrel dose, and 25% for the split this compound dose. jtgga.orgresearchgate.net These findings suggest that a single 60mg dose of this compound is a viable option for emergency contraception. jtgga.org A scoping review also noted one randomized controlled trial where a single 60mg dose was 98% effective when taken within 120 hours of unprotected intercourse. bmj.com
Efficacy of this compound as an Emergency Contraceptive
| Treatment Group | Number of Participants (Analyzed) | Pregnancy Rate | Prevented Fraction |
|---|---|---|---|
| Group I: Levonorgestrel (1.5mg single dose) | 50 | 4.0% (2 pregnancies) | 50% |
| Group II: this compound (60mg single dose) | 47 | 2.1% (1 pregnancy) | 75% |
| Group III: this compound (30mg twice, 12h apart) | 49 | 6.1% (3 pregnancies) | 25% |
Research on this compound's Use in Postpartum and Post-Abortal Contraception
This compound has been evaluated as a contraceptive option for women in the postpartum and post-abortal periods, offering a non-hormonal choice that is considered safe for breastfeeding mothers. bmj.comsemanticscholar.orgijrcog.org
A prospective observational study that counseled 785 postpartum women found an acceptance rate of 31.5% (247 women). ijrcog.orgresearchgate.net This study reported high compliance and a 96.2% satisfaction rate by the third follow-up. ijrcog.orgresearchgate.net The primary reasons for discontinuation were living apart from a spouse (4.8%) and fear of side effects (4.4%). ijrcog.orgresearchgate.net Another study found that acceptors in the post-abortion (38.35%) and postpartum (36.3%) groups were the most common. semanticscholar.orgresearchgate.net
In the context of post-abortion contraception, a prospective, observational study followed 120 women who chose this compound. nih.gov The continuation rate was notably high at 91% after 12 months of follow-up. nih.gov The study recorded one case of user failure and one method failure. nih.gov A separate comparative study involving 240 women (120 on this compound, 120 on a combined oral contraceptive) post-abortion found a Pearl Index of 0.83 for this compound (ormeloxifene). ijrcog.orgscispace.com This study also reported a higher level of satisfaction with this compound (77.5%) compared to the combined oral contraceptive (65%). ijrcog.orgscispace.com
Acceptance and Continuation of this compound in Postpartum/Post-Abortal Women
| Study Population | Number of Participants | Acceptance Rate | Continuation Rate | Key Reasons for Discontinuation |
|---|---|---|---|---|
| Postpartum | 247 (out of 785 counseled) | 31.5% | Not specified | Living apart from husband (4.8%), Fear of side effects (4.4%) |
| Post-abortion | 120 | Not applicable | 91% at 12 months | Infrequent menstrual cycles |
| Post-abortion | 120 | Not applicable | Decreasing trend over time | Not specified |
Oncological Research on this compound
This compound in Breast Cancer Research
This compound, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) that has demonstrated potential in the treatment of breast cancer due to its antiestrogenic effects on breast tissue. oup.comihatepsm.comtaylorandfrancis.com Clinical research has explored its efficacy in patients with advanced breast cancer.
An early clinical trial reported that this compound treatment resulted in partial to complete remission of lesions in 40.5% of breast cancer patients. oup.com In a study involving 171 patients with advanced breast cancer, Phase III clinical trials showed that 14 patients (8.2%) had a greater than 50% response, 55 patients (32.2%) had a less than 50% response, and 31 patients (18.1%) had stable disease. oup.com Seventy-one patients (41.5%) did not respond to the therapy. oup.com The responses were noted to be more promising for metastases in bone, lung, soft tissue, skin, and lymph nodes compared to visceral metastases. nih.gov
Another clinical trial involving patients with advanced stage breast cancer who were non-responsive to conventional therapy found that about 38.5% of patients responded to Ormeloxifene therapy. nih.gov This trial also observed a better anti-breast cancer activity in older (peri- and post-menopausal) women compared to younger (pre-menopausal) patients. nih.gov
In vitro studies have shown that this compound can inhibit the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. nih.gov Further research has investigated combining this compound with other agents. For instance, a study found that the isoflavone Genistein acts synergistically with this compound, enhancing its cytotoxic effect on human breast cancer cell lines. nih.gov
Response to this compound in Advanced Breast Cancer Clinical Trials
| Study | Number of Patients | >50% Response | <50% Response | Stable Disease | No Response | Other Key Findings |
|---|---|---|---|---|---|---|
| Central Drug Research Institute (1991, 1995) | 171 | 14 (8.2%) | 55 (32.2%) | 31 (18.1%) | 71 (41.5%) | Partial to complete remission in 40.5% of patients. |
| Mishra et al. (1989) | Not specified | Not specified | Not specified | Not specified | Not specified | ~38.5% of patients responded to therapy; better response in older patients. |
This compound in Endometrial Cancer Research
In the context of endometrial cancer, this compound has been shown to induce apoptosis and cell-cycle arrest in human endometrial cancer cells. researchgate.netmdpi.com Research using Ishikawa endometrial cancer cells demonstrated that this compound arrests cells in the G0/G1 phase of the cell cycle through pathways mediated by cyclin D1 and cyclin E. researchgate.netmdpi.com The induction of apoptosis is confirmed by evidence of DNA fragmentation, PARP cleavage, and changes in the expression of Bcl-2 family proteins. researchgate.netmdpi.com This process is mediated by the intrinsic pathway of programmed cell death, involving the activation of caspases 3 and 9, and is linked to this compound-induced oxidative stress. researchgate.net
This compound in Cervical Cancer Research
This compound's anti-cancer activities extend to cervical cancer. Studies on human cervical cancer HeLa cells show that this compound treatment significantly inhibits cell proliferation. nih.gov It induces G1 arrest and apoptosis. nih.gov The mechanism underlying these effects involves the suppression of the Wnt/β-catenin signaling pathway. nih.gov Specifically, this compound down-regulates the expression of Wnt, β-catenin, and cyclinD1, while up-regulating the expression of GSK-3β. nih.gov Furthermore, a nanoformulation of this compound (Ormeloxifene) has been developed to improve targeted drug delivery and has shown superior anti-tumor activities in a preclinical orthotopic cervical cancer mouse model compared to the free drug.
This compound in Ovarian Cancer Research
Research indicates that this compound is a promising candidate for the treatment of ovarian cancer, including cell lines that are resistant to cisplatin. It effectively inhibits cell growth and induces apoptosis in ovarian cancer cells. The therapeutic effects are associated with the modulation of several key proteins; this compound decreases Akt phosphorylation while increasing p53 phosphorylation. It also alters the expression and localization of cell cycle regulators such as p27, cyclin E, cyclin D1, and CDK2. In preclinical xenograft mouse models, treatment significantly reduced tumorigenesis and metastasis.
This compound in Prostate Cancer Research
This compound has also been evaluated for its potential in treating prostate cancer. Preliminary research suggests it inhibits the growth of both androgen-dependent and androgen-independent prostate cancer cells by inducing apoptosis. mdpi.com More detailed studies have shown that it suppresses prostate tumor growth and metastatic phenotypes. The mechanism of action in prostate cancer involves the inhibition of oncogenic β-catenin signaling and the suppression of epithelial-mesenchymal transition (EMT), a key process in metastasis. This compound treatment leads to a marked inhibition of N-cadherin and Snail expression, while inducing E-cadherin expression in prostate cancer cells.
| Cancer Type | Key Research Findings | Targeted Pathways/Mechanisms | References |
|---|---|---|---|
| Endometrial Cancer | Induces apoptosis and G0/G1 cell cycle arrest in Ishikawa cells. | Cyclin D1/E pathways, Intrinsic apoptosis pathway (Caspase 3/9), Oxidative stress. | researchgate.netmdpi.com |
| Cervical Cancer | Inhibits proliferation, induces G1 arrest and apoptosis in HeLa cells. Nanoformulation shows superior anti-tumor activity. | Wnt/β-catenin signaling pathway. | nih.gov |
| Ovarian Cancer | Inhibits growth and induces apoptosis in cisplatin-sensitive and -resistant cells. Reduces tumorigenesis and metastasis in vivo. | Decreases Akt phosphorylation, increases p53 phosphorylation, modulates p27, cyclin E/D1, CDK2. | mdpi.com |
| Prostate Cancer | Suppresses tumor growth and metastatic phenotypes in androgen-dependent and -independent cells. | Inhibition of β-catenin signaling and Epithelial-Mesenchymal Transition (EMT). | mdpi.com |
This compound in Head and Neck Cancer Research
This compound, also known as Ormeloxifene, has demonstrated anti-proliferative effects in head and neck squamous cell carcinoma (HNSCC) cells. nih.gov Research indicates that the compound inhibits the proliferation of these cancer cells in a dose-dependent manner. nih.govosti.gov The mechanism behind this effect involves the modulation of the PI3K/mTOR pathway. nih.govosti.gov
Studies have shown that treatment with this compound can induce apoptosis (programmed cell death) in HNSCC cells. nih.govosti.gov It also inhibits key signaling pathways, including Akt/mTOR and signal transducers and activators of transcription protein 3 (STAT3) signaling. nih.govosti.gov Furthermore, this compound has been observed to alter proteins associated with the regulation of the cell cycle and DNA damage, and it can inhibit the colony-forming efficiency of HNSCC cells. nih.govosti.gov Beyond HNSCC, this compound has displayed anti-proliferative activity against a variety of other cancer cell lines. nih.govosti.gov Its ability to act as a dual-inhibitor of Akt/mTOR and STAT3 signaling suggests a potential therapeutic strategy against HNSCC that warrants further investigation. nih.govosti.gov Previous research has also highlighted the anti-cancer properties of Ormeloxifene against various cancers, including head and neck cancer. nih.gov
This compound in Chronic Myeloid Leukemia Research
Current research on Chronic Myeloid Leukemia (CML) primarily focuses on tyrosine kinase inhibitors (TKIs) like imatinib, dasatinib, bosutinib, and nilotinib, which target the BCR::ABL1 fusion oncogene. nih.govcancernetwork.com Clinical trials are ongoing to evaluate the efficacy of these TKIs and other novel treatments, such as pembrolizumab in combination with TKIs, for patients with persistent minimal residual disease. mayo.edu While this compound is noted for its therapeutic efficacy in a variety of cancers, specific research detailing its direct application or investigation in the context of Chronic Myeloid Leukemia is not prominent in the existing literature. nih.gov
Other Clinical Research Areas for this compound
This compound in Mastalgia Management Studies
This compound has been evaluated in multiple studies for its effectiveness in managing mastalgia, or breast pain. Research consistently shows that this compound can significantly reduce breast pain. nih.gov In one study, 92.5% of women experienced a reduction in their pain score after 12 weeks of treatment. impactfactor.org Another trial noted a significant improvement in mastalgia in the group receiving this compound compared to a placebo group, with the average pain score on a Visual Analog Scale (VAS) decreasing significantly. elsevier.es
A systematic review of thirteen studies found that twelve of them reported a significant effect of this compound in reducing breast pain at the three-month mark. nih.gov Six of these studies also demonstrated its effectiveness at six months. nih.gov When compared to the drug Danazol, one study found that 89.7% of women in the this compound group achieved a reduction in pain score to ≤3 on the VAS at 12 weeks. researchgate.net Studies have concluded that this compound is a safe and effective option for treating mastalgia, offering an alternative to other medications. researchgate.netnih.gov
Table 1: Effect of this compound on Mastalgia (Breast Pain)
| Study Focus | Patient Group | Key Finding | Citation |
|---|---|---|---|
| Randomized Controlled Trial | 104 patients with fibroadenomas and mastalgia | Significant improvement in mastalgia (VAS score dropped from 5.76 to 2.24) in the this compound group vs. minimal improvement in the placebo group. | elsevier.es |
| Open-label, Single-arm Trial | 80 patients with breast pain and nodularity | 92.5% of women achieved a reduction in pain score at 12 weeks. | impactfactor.org |
| Systematic Review | Analysis of 13 studies | 12 of 13 studies showed a significant effect of this compound in reducing breast pain at 3 months. | nih.gov |
| Institutional Analysis | 70 patients with mastalgia | 67.14% of patients saw a significant pain reduction from a VAS score of 10 to 3 within the first month. | researchgate.net |
This compound in Fibroadenoma Regression Studies
The efficacy of this compound in causing the regression of fibroadenomas, which are common benign breast lumps, has been a subject of clinical investigation. elsevier.esnih.gov Studies have shown varied but often positive results.
In a randomized controlled trial, 31.88% of fibroadenomas in the group treated with this compound disappeared completely over a six-month period, compared to only 7.69% in the control arm. nih.govresearchgate.net This study also found a decrease in the volume of the fibroadenoma in 52.17% of patients in the this compound group, whereas the volume increased in 73.07% of patients in the control group. nih.gov Another study reported that 28.8% of the group receiving this compound experienced a volume reduction of over 50%, compared to 13.5% in the placebo group. elsevier.esnih.gov However, some research has found the reduction in the volume of fibroadenomas to be statistically insignificant. ijss-sn.com A meta-analysis concluded that the regression of fibroadenoma was not significantly higher in the this compound group compared to the control group. nih.gov Despite conflicting findings, several studies suggest this compound can be an effective medical management option for fibroadenoma. elsevier.esresearchgate.net
Table 2: Efficacy of this compound in Fibroadenoma Regression
| Study Type | Number of Patients/Lesions | Outcome in this compound Group | Outcome in Control/Placebo Group | Citation |
|---|---|---|---|---|
| Randomized Controlled Trial | 69 fibroadenomas | 31.88% complete regression; 52.17% experienced a decrease in volume. | 7.69% complete regression; 19.23% experienced a decrease in volume. | nih.govresearchgate.net |
| Randomized Controlled Trial | 104 patients | 28.8% had >50% volume reduction. | 13.5% had >50% volume reduction. | elsevier.esnih.gov |
| Prospective Observational Study | 102 patients | 35.29% showed a response; reduction in volume was statistically insignificant. | Not Applicable | ijss-sn.com |
| Institutional Analysis | 34 patients with fibroadenoma | Complete disappearance in 32.35%; partial regression in 47.05%. | Not Applicable | researchgate.net |
Anti-Osteoporotic Research with this compound
This compound is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific effects, acting as an estrogen antagonist in some tissues while stimulating estrogen receptors in others, such as bone. bmj.com This bone-specific estrogenic activity is the basis for its investigation as an anti-osteoporotic agent. nih.govbmj.com
In-vitro research has demonstrated that this compound is a potent inhibitor of osteoclastic bone resorption. nih.gov One study found that this compound dose-dependently inhibited this resorption by up to 70%. nih.gov In the same study, it had a more significant inhibitory effect than 17β-estradiol at therapeutic concentrations and also inhibited osteoclast cytoplasmic spreading, an effect not seen with raloxifene or 17β-estradiol. nih.gov These findings suggest that this compound may have a different mechanism of action compared to other bone-specific estrogen-like molecules and supports its potential use in managing osteoporosis. bmj.comnih.gov
Cardioprotective Research with this compound
Research has also explored the potential cardioprotective benefits of this compound. nih.gov Studies in animal models have investigated its effects on the cardiovascular system and lipid peroxidation. nih.gov
One such study in rats found that the administration of this compound led to a significant increase in serum high-density lipoprotein cholesterol (HDL-C) levels, which is often referred to as "good cholesterol." nih.gov Concurrently, it reduced the levels of other serum lipids. nih.gov The research also noted a reduction in lipid peroxidation (LPO) in the heart, liver, kidneys, and serum. nih.gov Furthermore, this compound administration was associated with a decrease in the atherogenic index (AI) and relative risk ratio (RR), both of which are markers for cardiovascular disease risk. nih.gov The levo-isomer of this compound, in particular, has been suggested to have cardioprotective effects. bmj.com These findings indicate that this compound possesses cardiovascular and anti-peroxidative benefits. nih.gov
Exploratory Research on this compound in Dermatitis and Restenosis
This compound, also known as Ormeloxifene, is a Selective Estrogen Receptor Modulator (SERM) primarily known for its use as a non-steroidal oral contraceptive. cdri.res.in Beyond its established applications, preliminary research has suggested its potential utility in other medical conditions, including dermatitis and restenosis, owing to its modulatory effects on estrogen receptors and cell proliferation. nih.gov
Dermatitis
While some literature suggests that this compound may be a useful agent for hormone-related clinical disorders such as dermatitis, detailed findings from dedicated preclinical or clinical research studies are not extensively available in the public domain. nih.gov The potential mechanism of action in inflammatory skin conditions like dermatitis has not been fully elucidated.
Restenosis
Exploratory research into the application of this compound for preventing restenosis is grounded in the compound's known anti-proliferative properties. nih.gov Restenosis, the renarrowing of an artery after an intervention like angioplasty or stenting, is primarily caused by neointimal hyperplasia. researchgate.netmdpi.com This process involves the excessive proliferation and migration of vascular smooth muscle cells (VSMCs). researchgate.net
As a SERM, this compound's mechanism of action is relevant to the pathways that drive restenosis. The rationale for its investigation is supported by studies on other SERMs, such as Raloxifene, which have demonstrated the ability to attenuate intimal hyperplasia in animal models. nih.gov this compound's established ability to inhibit rapid cell proliferation in other tissues, such as the endometrium and in various cancer cell lines, provides a strong basis for its potential to inhibit the VSMC proliferation central to neointimal hyperplasia. nih.govresearchgate.net The compound is known to arrest the cell cycle, a key mechanism for controlling the unwanted cell growth that characterizes restenosis. nih.gov
The potential therapeutic strategy involves leveraging this compound's anti-proliferative effects to suppress the molecular and cellular events that follow vascular injury and lead to arterial renarrowing.
Table 1: Pathophysiology of Restenosis and Potential Mechanisms of this compound
This table outlines the key cellular events in the development of restenosis and the corresponding theoretical mechanisms by which this compound could exert a therapeutic effect.
| Pathophysiological Event in Restenosis | Potential Mechanism of Action of this compound |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | Inhibition of cell cycle progression, a known effect in other cell types. nih.gov |
| VSMC Migration | Modulation of cellular signaling pathways that govern cell movement. |
| Neointimal Hyperplasia | Attenuation of overall intimal tissue growth due to anti-proliferative effects, similar to other SERMs. nih.gov |
| Inflammatory Response Post-Injury | Modulation of estrogen receptors which can influence local inflammatory processes. |
Drug Interactions and Pharmacokinetic Modulations of Centchroman
Research on Centchroman Interactions with Anti-Bacterial Agents (e.g., Tetracyclines, Amoxicillin)
Studies investigating the interplay between this compound and antibacterial agents have yielded significant, though sometimes conflicting, findings across preclinical and clinical models.
In studies conducted on female Sprague-Dawley rats, the co-administration of tetracycline (B611298) was found to interfere with the contraceptive efficacy of this compound. nih.gov This interaction was characterized by a reduction in the bioavailability of this compound and its active metabolite. nih.gov The mechanism appeared to involve increased excretion of the drug and its metabolite through bile and feces, suggesting an interruption of the metabolite's enterohepatic recirculation. nih.gov
Conversely, a clinical study in healthy female volunteers produced different results. nih.gov In this human study, the co-administration of tetracycline resulted in a significant increase in the maximum plasma concentration (Cmax) of this compound by 35% and shortened the time to reach Cmax (tmax) by 42%. nih.gov The study concluded that these pharmacokinetic changes were of little clinical relevance and were unlikely to compromise the contraceptive efficacy of this compound in humans. nih.gov
Regarding other antibiotics, research in rats has shown that while most tested agents did not affect this compound's efficacy, co-administration with amoxicillin (B794) was an exception. idexlab.com In one study, 66% of rats in the amoxicillin co-administration group showed resorbed implantations, indicating a potential interaction. idexlab.com However, further investigation in ovariectomized immature rats suggested that amoxicillin did not alter the fundamental estrogenic and antiestrogenic profiles of this compound. idexlab.com General pharmacological resources also note that this compound may interact with antibiotics like tetracycline and amoxicillin, potentially affecting their efficacy. medicaldialogues.in
| Agent | Study Model | Key Findings | Reference(s) |
| Tetracycline | Rat | Reduced bioavailability and contraceptive efficacy; increased excretion. | nih.gov |
| Tetracycline | Human | Increased Cmax (35%) and decreased tmax (42%) of this compound; deemed not clinically significant. | nih.gov |
| Amoxicillin | Rat | Resulted in resorbed implantations in 66% of subjects; no alteration in estrogenic/antiestrogenic profiles. | idexlab.com |
Studies on this compound Interactions with Other Therapeutic Agents (e.g., NSAIDs, Statins, Antipsychotics, Angiotensin II Antagonists)
Research has extended to a variety of other drug classes commonly used alongside this compound.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A pharmacokinetic interaction was observed in rats when this compound was co-administered with the NSAID ibuprofen; however, this did not translate to an interference with its contraceptive efficacy. nih.govidexlab.com
Statins: Studies involving the HMG-CoA reductase inhibitors atorvastatin (B1662188) and rosuvastatin (B1679574) in a rat model showed that their concurrent use may increase the systemic availability of this compound. nih.gov Despite this pharmacokinetic alteration, the pharmacodynamic profile, specifically the contraceptive efficacy of this compound, remained unaffected. idexlab.comnih.gov It has also been noted that the metabolism of this compound might be increased when combined with another statin, cerivastatin. drugbank.com
Antipsychotics: In rat studies, a pharmacokinetic interaction was noted with the antipsychotic drug haloperidol, but it did not impact the contraceptive action of this compound. nih.govidexlab.com Another potential interaction involves chlorpromazine, which may increase the metabolism of this compound. drugbank.com
Angiotensin II Antagonists: The co-administration of losartan (B1675146), an angiotensin II antagonist, was investigated in female rats. tandfonline.comtandfonline.com The study found that while losartan decreased the area under the curve (AUC) and mean residence time of this compound, it did not affect its postcoital contraceptive activity. tandfonline.comtandfonline.com
| Therapeutic Agent Class | Specific Drug | Study Model | Key Findings | Reference(s) |
| NSAID | Ibuprofen | Rat | Pharmacokinetic interaction observed, but no effect on contraceptive efficacy. | nih.govidexlab.com |
| Statins | Atorvastatin, Rosuvastatin | Rat | Increased systemic availability of this compound, but no effect on contraceptive efficacy. | idexlab.comnih.gov |
| Antipsychotic | Haloperidol | Rat | Pharmacokinetic interaction observed, but no effect on contraceptive efficacy. | nih.govidexlab.com |
| Angiotensin II Antagonist | Losartan | Rat | Decreased AUC and mean residence time of this compound, but no effect on contraceptive efficacy. | tandfonline.comtandfonline.com |
Pharmacokinetic Implications of Drug Interactions with this compound
The interactions between this compound and other drugs primarily manifest as alterations in its pharmacokinetic parameters, such as bioavailability, peak plasma concentration, and clearance rates.
The interaction with tetracycline in rat models pointed to a significant pharmacokinetic event: reduced bioavailability due to increased biliary and fecal excretion. nih.gov This suggests that tetracycline may interfere with the enterohepatic recirculation of this compound's active metabolite, a crucial pathway for maintaining its systemic levels. nih.gov However, studies in humans showed an opposite effect, with tetracycline co-administration leading to a higher and faster absorption of this compound (increased Cmax, decreased tmax), though other parameters like half-life and clearance were unaffected. nih.gov
These varied interactions highlight the complex nature of drug metabolism. This compound is known to be metabolized by both Phase I (oxidation) and Phase II (conjugation) enzymes. tandfonline.com Many drug interactions are mediated by the cytochrome P450 (CYP) enzyme system, a key component of Phase I metabolism. nih.govnursingcenter.com For instance, statins like atorvastatin are metabolized by CYP3A4, and interactions often occur with inhibitors or inducers of this enzyme. nih.govwww.gov.uk Similarly, the metabolism of angiotensin II antagonists and antipsychotics can be influenced by various CYP isozymes. nih.govresearchgate.netnih.gov Although the specific CYP enzymes responsible for this compound metabolism have not been fully characterized, its susceptibility to interactions with drugs metabolized by this system suggests a potential role for CYP-mediated pathways. tandfonline.com
Research on Strategies to Mitigate Drug Interactions with this compound
Research into mitigating the clinical consequences of this compound's drug interactions has identified potential strategies. A notable example comes from the interaction studies with tetracycline.
In the rat study where tetracycline reduced this compound's bioavailability and efficacy, the negative effect was reportedly negated by the inclusion of lactic acid bacillus spores in the treatment regimen. nih.gov This suggests that maintaining or restoring gut flora, which can be disrupted by antibiotics, may be a viable strategy to prevent this specific interaction. nih.gov A follow-up study in human volunteers also investigated the combination of this compound, tetracycline, and lactic acid bacillus spores. nih.gov This regimen resulted in an even greater increase in Cmax (47%) and a 34% increase in the area under the curve (AUC) for this compound compared to controls, indicating enhanced absorption. nih.gov
While specific mitigation strategies for other interacting drugs have not been detailed, general principles of managing drug-drug interactions would apply. These include careful medication reconciliation, monitoring for altered efficacy or adverse effects when a new drug is introduced, and potentially selecting therapeutic alternatives with lower interaction potential. nih.gov For drugs that are substrates, inhibitors, or inducers of P-glycoprotein (P-gp) or cytochrome P450 enzymes, careful consideration is required to avoid clinically significant interactions. nih.govnih.gov
Research Methodologies and Study Design Considerations for Centchroman Investigations
In Vitro Experimental Models for Centchroman Studies
In vitro studies, which are conducted using components of an organism that have been isolated from their usual biological surroundings, have been crucial in elucidating the molecular mechanisms of this compound. These models allow for controlled investigation of the drug's effects at a cellular level.
A variety of in vitro models have been utilized in this compound research:
Cell Line Studies: Cultured cell lines, such as Ishikawa cells (a human endometrial adenocarcinoma cell line), have been used to study the effects of this compound. researchgate.net Research in this area involves optimizing and validating cell culturing protocols and conducting morphological and cytological analysis to observe cellular changes in response to the compound. researchgate.net Cytotoxicity profiles are often determined using assays like the Sulforhodamine B (SRB) and MTT assays. researchgate.net
Bacterial and Mammalian Cell Mutagenicity Assays: To assess its safety profile at the genetic level, this compound has been evaluated in bacterial mutagenicity assays using various Salmonella strains (TA97a, TA100, TA98, and TA102). nih.gov Furthermore, its effects on gene mutation have been studied in mammalian cell lines like Chinese Hamster Ovary (CHO) cells, specifically using the CHO/HPRT and AS52/GPT assays. nih.gov These studies test the compound's ability to protect against the mutagenic effects of known genotoxic agents like ethyl methanesulfonate (B1217627) (EMS). nih.gov
Blastocyst Steroid Metabolism: Early research utilized pre-implantation rabbit blastocysts to study the effect of this compound on steroid metabolism in vitro. nih.gov This involved culturing the blastocysts and analyzing the metabolism of androgens like testosterone (B1683101) and androstenedione.
Plasma Protein Binding Assays: In vitro experiments have been conducted to understand how this compound interacts with proteins in the bloodstream. nih.gov These studies have shown that this compound binds strongly to serum albumin, a key protein in human plasma. nih.gov
In Vivo Animal Model Design in this compound Research
Key animal models and their applications in this compound research include:
Rodent Models:
Rats (Sprague-Dawley, Wistar Albino): Rats are frequently used to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound and its metabolites. sigmaaldrich.comnih.govnih.gov They are also used in efficacy studies, such as evaluating the post-coital contraceptive effects. researchgate.net Furthermore, rat models have been employed to investigate potential drug-drug interactions, for instance, between this compound and other medications like carbamazepine (B1668303) or sertraline. sigmaaldrich.comnih.gov
Mice (Swiss Albino): Mice have been used in toxicological and genotoxicity studies. nih.govnih.gov These in vivo studies assess endpoints like chromosome aberrations and sister chromatid exchanges to evaluate the compound's effect on genetic material, often in comparison to known mutagens like cyclophosphamide (B585) (CP) and dimethylbenz[a]anthracene (DMBA). nih.govnih.gov
Rabbit Models:
New Zealand White Rabbits: This model has been used to study metabolic effects. For example, ovariectomized, cholesterol-fed rabbits were used to investigate the influence of l-centchroman on weight gain.
The design of these animal studies is critical. It often involves administering the compound and then collecting biological samples (e.g., plasma, blood spots) at various time points to analyze drug and metabolite concentrations. sigmaaldrich.comresearchgate.net In genotoxicity studies, animals are pre-treated with this compound before being exposed to a mutagen, and the protective effects are then measured. nih.gov Such animal models are crucial for understanding hormone-mediated effects on the brain and behavior, providing a basis for safer and more targeted contraceptive development. news-medical.net
Clinical Trial Designs for this compound
The clinical development of this compound has progressed through several phases of trials, employing various study designs to establish its profile in humans. nih.gov These trials have been essential for its approval and inclusion in family planning programs. nih.govnih.gov
A summary of the clinical trial designs used for this compound is presented below:
Phase I Trials: These initial trials in humans focus on safety, tolerability, and pharmacokinetics. Early Phase I studies for this compound aimed to determine the maximum tolerated dose in human volunteers using both single-dose and multiple-dose study designs. bmj.com
Phase II Trials: These trials continue to evaluate safety and begin to assess efficacy in a larger group of people. Dose-ranging studies were conducted to find the optimal dose for contraceptive efficacy, testing both post-coital and once-a-week schedules. nih.gov
Phase III Multicentric Trials: These large-scale trials are designed to confirm efficacy, monitor side effects, and compare the drug to standard treatments. Multicentric Phase III trials for this compound evaluated a 30 mg once-a-week schedule and a bi-weekly followed by a weekly schedule. nih.govnih.gov These trials were crucial for gathering robust data on contraceptive efficacy and safety across a wider population. nih.gov
Phase IV / Post-Marketing Studies: After a drug is approved, Phase IV trials or post-marketing surveillance studies are conducted to monitor its long-term effectiveness and safety in a real-world setting. A non-randomized, post-marketing trial was initiated in India, using a Cu-T (copper intrauterine device) user group as a comparator to gather further data on this compound. bmj.com
Observational and Comparative Studies: Many studies have been prospective observational designs, where a cohort of women choosing this compound is followed over time to assess outcomes like continuation rates and side effects. researchgate.netnih.gov Some studies have employed a prospective, interventional, comparative randomized design to directly compare this compound with other contraceptives, such as combined oral contraceptive pills, in specific populations like post-abortion women. ijrcog.orgijrcog.org
These trials often involve enrolling specific cohorts, such as postpartum or post-abortal women, and following them for extended periods, typically 12 months or more, to gather comprehensive data. researchgate.netnih.gov
Analytical Methodologies for this compound Quantification and Metabolite Profiling
Accurate and sensitive analytical methods are fundamental for determining the concentration of this compound and its metabolites in biological matrices and pharmaceutical formulations. This is essential for pharmacokinetic studies, quality control, and stability testing. The primary techniques employed are based on chromatography and mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used method for the estimation of Ormeloxifene (B1196478) (this compound). researchgate.netjopcr.comjopcr.com
Principle: The method separates compounds based on their polarity. A non-polar stationary phase (like a C18 column) is used with a more polar mobile phase.
Typical Parameters:
Column: Agilent XDB C18 or similar. jopcr.comjopcr.com
Mobile Phase: Mixtures of solvents like methanol, acetonitrile (B52724) (ACN), and buffer solutions are common. researchgate.netjopcr.com
Detection: UV detection is typically performed at a specific wavelength, such as 245 nm, 274 nm, or 281 nm. researchgate.netjopcr.comresearchgate.net
Validation: These HPLC methods are validated according to International Council on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly for quantifying low concentrations in biological fluids like plasma, LC-MS/MS is the method of choice. sigmaaldrich.comnih.govnih.gov
Principle: This technique combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.
Application: It is used for the simultaneous quantification of this compound and its active metabolites, such as 7-desmethyl ormeloxifene (7-DMO), in rat and human plasma. sigmaaldrich.comnih.govsigmaaldrich.com
Methodology: The process involves chromatographic separation on a column followed by detection using mass spectrometry, often with an electrospray ionization (ESI) source. nih.gov The method is validated for linearity, precision, and accuracy. nih.gov
Dried Blood Spot (DBS) Sampling
A novel approach for sample collection is the use of Dried Blood Spots (DBS). nih.gov
Advantage: This method requires only a small volume of blood (e.g., 30 μL), which is spotted onto filter paper. nih.gov This simplifies sample collection, storage, and transport, especially in resource-limited settings.
Analysis: The drug and its metabolites are extracted from the paper and analyzed using LC-MS/MS. nih.gov Studies have shown that this compound is stable in DBS for at least three months at room temperature, making it a viable alternative to conventional plasma sampling for pharmacokinetic studies. nih.gov
The table below summarizes key parameters from developed analytical methods.
Interactive Table: Analytical Methods for this compound (Ormeloxifene) Quantification
| Method | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range (Ormeloxifene) | Ref |
|---|---|---|---|---|---|---|---|
| RP-HPLC | Ormeloxifene | Bulk/Tablets | Agilent C18 (4.6 x 150 mm) | Methanol:ACN (70:30 v/v) | UV at 274 nm | Not Specified | researchgate.net |
| RP-HPLC | Ormeloxifene HCl | Bulk/Tablets | Agilent XDB C18 (250 x 4.6 mm) | Buffer:ACN:Methanol (20:35:45) | UV at 245 nm | 30-90 µg/mL | jopcr.com |
| LC-MS/MS | Ormeloxifene & 7-DMO | Rat/Human Plasma | Discovery HS C-18 (50 x 4.6 mm) | ACN:Ammonium Acetate (85:15) | MS/MS | 0.78-100 ng/mL | nih.gov |
| LC-MS/MS | This compound & Metabolite | Dried Blood Spots (Rat) | Reversed-phase | Not specified | MS/MS | 1.5-240 ng/mL | nih.gov |
| LC-MS/MS | This compound & Tamoxifen | Rat Plasma | Not specified | Not specified | ESI-MS/MS | 0.2-200 ng/mL | nih.gov |
Outcome Measures and Assessment Tools in this compound Clinical Studies
To evaluate the efficacy, acceptability, and safety of this compound in clinical trials, researchers utilize a variety of standardized outcome measures and assessment tools. These endpoints provide quantitative and qualitative data on the drug's performance as a contraceptive.
Contraceptive Efficacy:
Pearl Index: This is the most common method used to measure contraceptive efficacy in clinical trials. researchgate.netijrcog.orgnih.gov It represents the number of unintended pregnancies per 100 woman-years of use. nih.gov A lower Pearl Index indicates higher contraceptive effectiveness. For this compound, studies have reported Pearl Indices such as 1.0 and 0.83. researchgate.netijrcog.org
Failure Rate: Reported as both "method failure" (pregnancy despite correct use) and "user failure" (pregnancy due to incorrect or inconsistent use). nih.gov Scoping reviews have noted effectiveness ranging from 93% to 100% in various studies. nih.govnih.gov
Continuation and Acceptability:
Continuation Rate: This measures the proportion of users who continue with the method over a specific period (e.g., 6, 12, or 24 months). nih.gov It is a key indicator of a method's acceptability in real-world conditions. For instance, one study in post-abortion women found a continuation rate of 91% at 12 months. nih.gov
Discontinuation Rate: This is the inverse of the continuation rate and is often analyzed by reason for stopping (e.g., side effects, non-compliance). Menstrual disturbances are frequently cited as a reason for discontinuation. researchgate.net
Menstrual Cycle Patterns:
Changes in the menstrual cycle are a primary outcome measure due to this compound's mechanism of action. Assessments include tracking the incidence of delayed cycles, infrequent cycles, irregular bleeding, and amenorrhea. researchgate.netnih.gov
Patient Satisfaction:
This is often assessed through questionnaires or direct inquiry during follow-up visits. Studies have compared satisfaction levels between this compound and other contraceptives, with one study reporting a higher satisfaction level (77.5%) for ormeloxifene users compared to combined oral contraceptive users (65%). ijrcog.org
Safety and Tolerability:
Endometrial Thickness: Measured via ultrasonography to monitor the effect of the drug on the uterine lining. nih.gov
Biochemical Parameters: Monitoring of blood pressure and other biochemical markers to assess systemic effects. nih.gov
The table below provides examples of outcome measures from various clinical studies.
Interactive Table: Key Outcome Measures in this compound Clinical Studies
| Study Design | Population | Key Outcome(s) Measured | Finding(s) | Ref |
|---|---|---|---|---|
| Prospective Observational | 100 Postpartum/Post-abortal women | Pearl Index, Discontinuation Rate, Menstrual Complaints | Pearl Index: 1; Discontinuation: 70%; Delayed cycle: 17% | researchgate.net |
| Prospective Observational | 120 Post-abortion women | Continuation Rate, Failure Rate, Cycle Infrequency | Continuation: 91% at 12 months; 1 method & 1 user failure | nih.gov |
| Prospective Comparative | 240 Post-abortion women | Pearl Index, Continuation Rates, Satisfaction | Pearl Index: 0.83; Satisfaction: 77.5% (vs 65% for COC) | ijrcog.org |
| Scoping Review | Multiple studies | Effectiveness, User Failure | Effectiveness: 93-100%; User Failure: 2.6-10.2% | nih.gov |
Methodological Challenges and Limitations in this compound Research
Despite decades of use and study, the body of research on this compound has several methodological challenges and limitations that have been highlighted in scientific reviews. These limitations impact the global applicability and understanding of the compound.
Key challenges include:
Limited Geographic Diversity: A significant limitation is that nearly all identified clinical studies on this compound have been conducted in India. nih.govbmj.com This lack of international research makes it difficult to generalize the findings to other populations with different genetic backgrounds, dietary habits, and healthcare systems. bmj.com
Short Duration of Follow-up: A number of studies have a follow-up duration of 12 months or less. nih.govnih.gov For a long-term contraceptive method, this is a relatively short period and may not be sufficient to capture long-term effects, continuation patterns, or side effects that emerge with prolonged use.
Lack of Robust Study Designs: While various trials exist, there is a noted lack of large-scale, robustly designed studies such as randomized controlled trials (RCTs) that compare this compound with other modern contraceptives like progestogen-only pills. bmj.com Furthermore, detailed drug trials on its use as a postcoital contraceptive are insufficient. bmj.com
Publication Bias and Developer Involvement: A scoping review pointed out that a substantial percentage (around 55%) of the studies were conducted by the developers of the drug, the Central Drug Research Institute (CDRI). nih.govbmj.com While not indicative of flawed research, this highlights a potential for publication bias and underscores the need for more independent research.
Availability of Data: The detailed results of some significant trials, such as the Phase IV post-marketing trial, have not been fully published or made available, which limits a comprehensive assessment of the data. nih.govnih.govbmj.com
These limitations collectively contribute to an uncertainty in the range of effectiveness and side effects, which has been cited as a reason for the lack of recommendations for this compound use by international bodies like the World Health Organization (WHO). nih.govbmj.combmj.com
Future Directions and Unexplored Potential in Centchroman Research
Advanced Elucidation of Centchroman's Molecular Mechanisms Across Therapeutic Areas
This compound, also known as Ormeloxifene (B1196478), is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic or antiestrogenic effects. nih.govbmj.com Its primary contraceptive action is believed to be the prevention of blastocyst implantation in the endometrium, without suppressing ovulation or altering the hypothalamic-pituitary-ovarian axis. nih.govimrpress.com The contraceptive effect is attributed to its active metabolite, 7-desmethyl this compound. nih.gov However, the precise molecular interactions underlying this and other therapeutic effects warrant deeper investigation.
Future research should focus on a more granular understanding of its mechanisms in various conditions:
Contraception: While the anti-implantation effect is established, the exact signaling pathways and downstream molecular targets within the endometrium that are modulated by this compound are not fully understood. Studies have shown it can stimulate the pituitary-ovarian axis, which suggests a more complex interaction than simple estrogen receptor antagonism in the uterus. nih.gov
Oncology: this compound has demonstrated pro-apoptotic and cell cycle-arresting properties in various cancer cell lines. nih.gov In endometrial cancer cells, it has been shown to induce apoptosis through a redox-dependent, mitochondria-mediated pathway, arresting cells in the G0/G1 phase. nih.gov Further research is needed to delineate its effects on different cancer types and to understand its potential in combination therapies. Its ability to suppress breast cancer cell migration and invasion by inhibiting small GTPases and downregulating PAK1 is another promising area for detailed molecular study. taylorandfrancis.com
Benign Disorders: In conditions like dysfunctional uterine bleeding (DUB), mastalgia, and fibroadenoma, this compound's efficacy is attributed to its estrogen antagonist effect. bmj.com However, the specific receptor conformations it induces and the subsequent gene regulation events in these tissues are not fully mapped out.
Bone and Cardiovascular Health: The estrogenic agonist effects of this compound are thought to contribute to anti-osteoporotic and cardioprotective activities. bmj.comnih.gov Elucidating the molecular basis for these tissue-selective agonist actions could pave the way for its use in postmenopausal osteoporosis and cardiovascular disease prevention. researchgate.net
A scoping review of studies conducted between 1976 and 2017 identified a need for more robust research, as many existing studies were conducted by the drug's developers. nih.govbmj.comresearchgate.net
Research into Novel Formulations and Drug Delivery Systems for this compound
To enhance patient compliance, improve efficacy, and potentially reduce side effects, research into novel drug delivery systems for this compound is a critical future direction. nih.govresearchgate.net Current research is limited, but promising avenues exist.
One area of exploration is the development of long-acting implantable drug delivery systems. A study has investigated subdermal implantable films made from Poly-E-Caprolactone and Cellulose polymers. ijpsonline.com The in-vivo evaluation in rats showed that a Poly-E-Caprolactone film was a promising candidate for a bioerodible, long-acting contraceptive formulation. ijpsonline.com
Further research could explore other advanced drug delivery technologies:
Nanoparticle-based systems: Encapsulating this compound in nanoparticles could improve its bioavailability and allow for targeted delivery, potentially increasing its efficacy in cancer therapy while minimizing systemic exposure. nih.govresearchgate.net
Transdermal patches: A transdermal delivery system could provide sustained release of the drug, maintaining stable plasma concentrations and avoiding first-pass metabolism.
Vaginal rings: For its contraceptive and potentially other gynecological applications, a this compound-releasing vaginal ring could offer a convenient, long-term, and localized delivery method.
These novel systems could address some of the limitations of oral administration and expand the therapeutic utility of this compound. nih.govmdpi.com
Comprehensive Long-Term Safety and Efficacy Studies of this compound in Diverse Populations
Despite its long history of use in India, there is a consensus that more comprehensive, long-term safety and efficacy studies are needed, particularly in diverse, international populations. nih.govnih.gov A 2019 scoping review highlighted that all identified studies were conducted in India, and many had limitations such as small sample sizes and short follow-up durations of 12 months or less. researchgate.netnih.gov The results of a phase IV clinical trial were also noted as being unavailable at the time. nih.gov
A prospective observational study conducted across six centers in India from 2019 to 2023 provided more recent long-term data over 24 months. nih.gov The study followed 3,139 women and found a failure rate of 0.7%-2.1%. nih.gov However, it also reported high discontinuation rates, with 40.9% stopping within the first 3 months, primarily due to menstrual irregularities. nih.gov While no significant changes in blood pressure or biochemical parameters were observed, the study acknowledged challenges in follow-up due to the COVID-19 pandemic. nih.gov
Future research must address these gaps by conducting:
Large-scale, multi-center international trials: To validate the safety and efficacy of this compound in genetically and environmentally diverse populations.
Extended follow-up studies: To assess the long-term effects of this compound use beyond two years, including its impact on endometrial health, bone density, and cardiovascular markers. nih.gov One case report suggested a prominent estrogenic effect on the uterus with prolonged, unsupervised use, highlighting the need for medical surveillance and further long-term studies. nih.gov
Studies in specific populations: Including adolescents, perimenopausal women, and women with comorbidities to better understand its risk-benefit profile in these groups. jebmh.com
Continuation and Discontinuation Rates from a 24-Month Observational Study
| Time Point | Continuation Rate (%) | Key Reasons for Discontinuation |
|---|---|---|
| 6 Weeks | 78.0 | Menstrual Disturbances |
| 3 Months | Not explicitly stated, but discontinuation was highest in this period (40.9%) | Menstrual Disturbances (Reduced Flow, Amenorrhea, Irregular Bleeding) |
| 6 Months | 47.3 | Menstrual Disturbances |
| 12 Months | Not explicitly stated | Menstrual Disturbances |
| 24 Months | 32.2 | Menstrual Disturbances |
Data sourced from a prospective observational study conducted from June 2019 to May 2023 across six centers in India. nih.gov
Comparative Effectiveness Research of this compound Against Existing Therapies
Comparative effectiveness research is crucial for positioning this compound within the existing therapeutic landscape. Several studies have compared it to other drugs, but more research is needed across its various indications.
Contraception: One randomized controlled trial (RCT) compared a single 60 mg dose of this compound to a single 1.5 mg dose of levonorgestrel (B1675169) for postcoital contraception. The trial concluded that the single-dose this compound regimen was comparable to levonorgestrel in both efficacy and safety. nih.govbmj.com Another study comparing this compound to a combined oral contraceptive (COC) for post-abortion contraception found both to be safe and effective, with a higher satisfaction rate reported for this compound (77.5% vs. 65%). ijrcog.orgijrcog.org
Mastalgia: this compound has been compared to both Danazol and Tamoxifen for the treatment of mastalgia. In a randomized trial against Danazol, this compound was found to be an effective, safe, and inexpensive alternative. researchgate.net When compared to Tamoxifen, another study found them to be similarly effective in providing pain relief, though it raised concerns about side effects like the development of ovarian cysts with this compound. nih.gov However, a separate study concluded that this compound was more effective than Tamoxifen. researchgate.net
Summary of Comparative Effectiveness Studies
| Indication | Comparator | Key Findings |
|---|---|---|
| Postcoital Contraception | Levonorgestrel (1.5 mg) | Single-dose this compound (60 mg) was comparable in efficacy and safety. nih.govbmj.com |
| Post-abortion Contraception | Combined Oral Contraceptive (COC) | Both were safe and effective; satisfaction was higher with this compound. ijrcog.orgijrcog.org |
| Mastalgia | Danazol | This compound was an effective, safe, and inexpensive alternative. researchgate.net |
| Mastalgia | Tamoxifen | One study found similar effectiveness but noted side effects with this compound. nih.gov Another study found this compound to be more effective. researchgate.net |
Future comparative studies should employ robust, randomized, double-blind designs and include patient-reported outcomes and cost-effectiveness analyses to provide a clearer picture of this compound's relative value.
Exploration of Novel Therapeutic Indications and Drug Repositioning Strategies for this compound
Drug repositioning represents a time and cost-effective strategy to expand the therapeutic armamentarium. This compound's unique profile as a SERM makes it a prime candidate for repositioning beyond its primary use as a contraceptive. nih.govbmj.com
Current and potential therapeutic areas for exploration include:
Dysfunctional Uterine Bleeding (DUB): this compound is already used for DUB, where it helps regulate menstrual cycles and reduce excessive bleeding. imrpress.commedicaldialogues.in
Benign Breast Disease: It is used in the management of mastalgia and fibroadenoma. nih.govimrpress.com Studies have shown good results in mastalgia and mixed but promising responses in fibroadenoma. researchgate.netresearchgate.net
Oncology: There is promising pre-clinical evidence for its efficacy in a variety of cancers, including breast, endometrial, head and neck, and chronic myeloid leukemia. nih.govnih.govjocpr.com Further clinical trials are warranted to explore its potential as an anti-cancer agent, either as monotherapy or in combination with other drugs. nih.gov
Osteoporosis: Due to its estrogenic activity in bone, this compound has potential as an anti-osteoporotic agent, which is currently under investigation. nih.govresearchgate.netnih.gov
Cardioprotective Effects: The levo-isomer of this compound has been shown to have some cardioprotective effects, suggesting a potential role in cardiovascular disease management that needs further exploration. bmj.com
The broad range of activities demonstrated by this compound underscores its potential for wider therapeutic application. nih.govimrpress.com Systematic investigation into these and other potential indications could unlock significant value from this established compound.
Q & A
Q. What is the established mechanism of action of Centchroman as a non-hormonal contraceptive, and what experimental models have validated this?
this compound acts as a selective estrogen receptor modulator (SERM), inhibiting endometrial receptivity and ovulation by competitively binding to estrogen receptors. Preclinical studies utilized in vitro receptor-binding assays and in vivo rodent models to demonstrate its anti-implantational effects. Phase 1/2 clinical trials in India further confirmed its contraceptive efficacy through endometrial biopsy analysis and hormonal profiling .
Q. How do pharmacokinetic properties of this compound differ between lactating and non-lactating women, and what methodologies are used to assess this?
Studies comparing lactating and non-lactating women employed high-performance liquid chromatography (HPLC) to measure plasma concentrations. Results indicate prolonged elimination half-life in lactating women due to lipid solubility and breast milk partitioning. Population pharmacokinetic modeling was used to adjust dosing regimens, ensuring minimal transfer to infants while maintaining efficacy .
Q. What are the primary methodological limitations in existing studies on this compound’s contraceptive effectiveness?
Most studies (e.g., randomized controlled trials in India) lack blinding and placebo controls, introducing bias. Additionally, follow-up periods are often truncated (6–12 months), limiting data on long-term adherence and side effects. The reliance on self-reported compliance metrics further reduces reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported side-effect profiles of this compound across studies?
Discrepancies (e.g., incidence of menstrual irregularities ranging from 8% to 22%) arise from heterogeneous study designs and subjective outcome measures. A meta-analysis using the GRADE framework is recommended to harmonize data, with stratification by dosage, demographic variables, and compliance rates. Bayesian statistical models can account for missing data in older trials .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in non-Indian populations, given its limited international adoption?
Adaptive trial designs with multi-center cohorts (e.g., factorial designs) can address ethnic variability in drug metabolism. Pharmacogenomic profiling (e.g., CYP2C19 polymorphisms) should be integrated to identify subpopulations with altered efficacy/toxicity. Collaborative registries, modeled on the WHO’s Pharmacovigilance Program, are critical for longitudinal data collection .
Q. How can quality improvement (QI) methodologies enhance this compound’s acceptance in postpartum contraceptive programs?
Evidence from a tertiary hospital study in India demonstrated that Plan-Do-Study-Act (PDSA) cycles improved acceptance rates from 2.9% to 78.2%. Key strategies included:
- Visual aids for patient education on mechanism and dosing.
- Nurse-led counseling to address misconceptions about non-hormonal contraceptives.
- Real-time adherence tracking via mobile health platforms. Scalability requires contextual adaptation of these QI tools to diverse healthcare infrastructures .
Q. What translational research approaches bridge gaps between this compound’s preclinical data and clinical outcomes?
Reverse translational frameworks, such as the NIH’s T1-T4 continuum, are essential. For example:
- T1 (Basic → Human): Validate animal-derived biomarkers (e.g., endometrial LIF expression) in human trials.
- T2 (Human → Practice): Implement pharmacokinetic/pharmacodynamic (PK/PD) simulations to optimize dosing in obese patients.
- T3 (Practice → Community): Develop decision-support algorithms for providers using real-world evidence from India’s National Family Health Survey data .
Methodological Guidelines
- For Scoping Reviews: Use the Arksey and O’Malley framework (e.g., ’s 5-stage process) with PRISMA-ScR reporting. Prioritize grey literature (e.g., ICMR reports) to capture regional data .
- For Survey Design: Avoid jargon in patient-reported outcomes. Pre-test questionnaires with Likert scales for side-effect severity (e.g., "mild" vs. "severe" bleeding) to standardize responses .
- For Data Contradictions: Apply counterfactual analysis to isolate confounding variables (e.g., parity, lactation status) in observational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
